9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE
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Overview
Description
9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE is a chemical compound with the molecular formula C18H15N3. It is classified under imidazoles and has been manually annotated by third-party sources . This compound is known for its unique structure, which includes an allyl group and a phenyl group attached to a triaza-cyclopentaindene core.
Scientific Research Applications
9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Preparation Methods
The synthesis of 9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves several steps
Chemical Reactions Analysis
9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the allyl or phenyl groups, leading to various reduced forms of the compound.
Mechanism of Action
The mechanism of action of 9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with molecular targets and pathways.
Comparison with Similar Compounds
9-ALLYL-2-PHENYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE can be compared with other imidazole derivatives. Similar compounds include:
Imidazole: A simpler structure with a wide range of applications in chemistry and biology.
Benzimidazole: Known for its biological activities and use in pharmaceuticals.
Properties
Molecular Formula |
C18H15N3 |
---|---|
Molecular Weight |
273.3g/mol |
IUPAC Name |
2-phenyl-4-prop-2-enylimidazo[1,2-a]benzimidazole |
InChI |
InChI=1S/C18H15N3/c1-2-12-20-16-10-6-7-11-17(16)21-13-15(19-18(20)21)14-8-4-3-5-9-14/h2-11,13H,1,12H2 |
InChI Key |
SSXFTSIOKPEQLA-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=CC=C4 |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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